molecular formula C5H12N2 B1347656 (S)-piperidin-3-amine CAS No. 80918-66-7

(S)-piperidin-3-amine

Cat. No. B1347656
CAS RN: 80918-66-7
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-YFKPBYRVSA-N
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Description

(S)-piperidin-3-amine, also known as (S)-3-amino-1-piperidine, is an organic compound with the molecular formula C5H12N2. It is an amine, meaning it contains an amine group, and is an isomer of piperidin-3-amine. It is a white, crystalline solid with a melting point of 77-79°C and a boiling point of 145-147°C. It is highly soluble in water, ethanol, and methanol, and is used in a wide variety of applications, including as a reagent in organic synthesis, as a precursor to pharmaceuticals, and as a biochemical research tool.

Scientific Research Applications

Selective Piperidine Synthesis

Piperidine derivatives, including those derived from (S)-piperidin-3-amine, are synthesized through innovative methods such as iodine-catalyzed Csp3–H amination under visible light. This approach allows for selective formation of piperidine over pyrrolidine, providing a new pathway for the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science (Zhang & Muñiz, 2017).

Piperidone Synthesis Using Amino Acid

Research into green chemistry has led to the synthesis of piperidone, a derivative of piperidine, using amino acids like aspartic acid. This method is significant for its antimicrobial activity and represents a sustainable alternative to traditional synthesis methods, highlighting the role of (S)-piperidin-3-amine derivatives in developing new antimicrobial agents (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).

Enantioselective Synthesis of Substituted Piperidines

The asymmetric synthesis of piperidine derivatives, including those involving (S)-piperidin-3-amine, is crucial for producing enantioenriched pharmaceuticals. Techniques such as lithiated N-Boc allylic and benzylic amines conjugate additions to nitroalkenes have been developed to achieve high enantioselectivity, demonstrating the versatility of (S)-piperidin-3-amine in synthesizing biologically active compounds (Johnson et al., 2002).

CO2 Absorption Characteristics

(S)-piperidin-3-amine and its derivatives play a role in environmental science, particularly in carbon capture technologies. Studies on the CO2 absorption characteristics of heterocyclic amines show that functionalized piperidine derivatives can efficiently absorb CO2, potentially leading to new solutions for greenhouse gas reduction (Robinson, McCluskey, & Attalla, 2011).

Synthesis of Spiro-Fused Piperidines

Environmentally benign methods for synthesizing spiro-fused piperidines have been developed, using iron(III) trifluroacetate in aqueous micellar mediums. This method is notable for its ambient temperature conditions and has implications for synthesizing compounds with antibacterial activity, showcasing the utility of (S)-piperidin-3-amine in developing new antimicrobial strategies (Lohar et al., 2016).

properties

IUPAC Name

(3S)-piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357621
Record name (S)-piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-piperidin-3-amine

CAS RN

80918-66-7
Record name (S)-piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical challenges are associated with characterizing (R)-piperidin-3-amine and its enantiomer, and how does the research address these challenges?

A1: (R)-piperidin-3-amine, often found in its dihydrochloride salt form (R-AMP), presents analytical challenges due to its high melting point and lack of a chromophore, making direct detection difficult. The research tackles these challenges by employing a pre-column derivatization technique using para-toluene sulfonyl chloride (PTSC) in the presence of a base []. This derivatization introduces a chromophore to the analytes, enabling detection with a UV detector at 228 nm during chiral High-Performance Liquid Chromatography (HPLC) analysis []. This method facilitates the separation and quantification of the enantiomers, offering a solution for the characterization of (R)-piperidin-3-amine and its enantiomer, (S)-piperidin-3-amine.

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